REACTION_CXSMILES
|
[NH:1]1[C:9]2[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=2)[CH:3]=[CH:2]1.[CH:10]([C:12]1[CH:17]=[CH:16][N:15]=[CH:14][CH:13]=1)=[CH2:11]>C(O)(=O)C>[N:15]1[CH:16]=[CH:17][C:12]([CH2:10][CH2:11][C:3]2[C:4]3[C:9](=[CH:8][CH:7]=[CH:6][CH:5]=3)[NH:1][CH:2]=2)=[CH:13][CH:14]=1
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Name
|
|
Quantity
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5.85 g
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Type
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reactant
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Smiles
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N1C=CC2=CC=CC=C12
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Name
|
|
Quantity
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5.8 g
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Type
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reactant
|
Smiles
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C(=C)C1=CC=NC=C1
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Name
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Quantity
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25 mL
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Type
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solvent
|
Smiles
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C(C)(=O)O
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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under reflux for 6 h
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Duration
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6 h
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Type
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DISTILLATION
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Details
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the glacial acetic acid was distilled off
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Type
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ADDITION
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Details
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Saturated NaHCO3 solution (75 ml) and water (15 ml) were then added to the mixture
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Type
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EXTRACTION
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Details
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The mixture was extracted with ethyl acetate (1×100 ml, 3×15 ml)
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Type
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DRY_WITH_MATERIAL
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Details
|
) The organic phase was dried over Na2SO4
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Type
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CUSTOM
|
Details
|
evaporated
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Type
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CUSTOM
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Details
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The residue was recrystallized twice from ethyl acetate (30 ml each time)
|
Type
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CUSTOM
|
Details
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The product Ind-14 was obtained as a pale yellow solid in a yield of 7.06 g (31.8 mmol, 63%, m.p.: 154-158° C.)
|
Name
|
|
Type
|
|
Smiles
|
N1=CC=C(C=C1)CCC1=CNC2=CC=CC=C12
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |